molecular formula C14H15NO2S B105297 N-(Cyclohexylthio)phthalimide CAS No. 17796-82-6

N-(Cyclohexylthio)phthalimide

Cat. No. B105297
CAS RN: 17796-82-6
M. Wt: 261.34 g/mol
InChI Key: UEZWYKZHXASYJN-UHFFFAOYSA-N
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Description

N-(Cyclohexylthio)phthalimide, also known as Cyclohexylthiophthalimide (CTP), is an organosulfur compound used in the production of rubber . It is a white solid, although commercial samples often appear yellow . It features the sulfenamide functional group, being a derivative of phthalimide and cyclohexanethiol .


Synthesis Analysis

N-(Cyclohexylthio)phthalimide can be prepared by reacting phthalimide with cyclohexylsulfenyl chloride . Cyclohexylsulfenyl chloride can be produced by chlorinating cyclohexyl mercaptan or dicyclohexyl disulfide . The reactions correspond to the scheme provided in the source .


Molecular Structure Analysis

The molecular formula of N-(Cyclohexylthio)phthalimide is C14H15NO2S . It contains a total of 35 bonds; 20 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 sulfonamide (thio-/dithio-) .


Chemical Reactions Analysis

In the production of synthetic rubber, CTP impedes the onset of sulfur vulcanization . It reacts very readily with 2-mercaptobenzothiazole (MBT) and this reaction has previously been credited with the delay observed .


Physical And Chemical Properties Analysis

N-(Cyclohexylthio)phthalimide has a molar mass of 261.34 g·mol−1 . It appears as a light tan powder . It has a melting point of 90°C .

Scientific Research Applications

Rubber Industry: Prevulcanization Inhibitor

N-(Cyclohexylthio)phthalimide: is widely used in the rubber industry as a prevulcanization inhibitor (PVI). It provides a crucial delay in the curing reactions that occur in accelerated sulfur vulcanization . This compound interacts with other curatives and is essential in maintaining the processing safety of rubber compounds, preventing premature vulcanization during storage and processing.

Organic Synthesis: Sulfenylation Agent

In organic chemistry, N-(Cyclohexylthio)phthalimide serves as a sulfenylation agent. It’s involved in introducing a thioether group into organic molecules, which is a valuable transformation in the synthesis of various pharmaceuticals and agrochemicals .

Pharmaceutical Research: Synthesis of Heterocycles

This compound is instrumental in the synthesis of heterocyclic compounds, particularly N-isoindoline-1,3-diones. These heterocycles are of interest due to their potential biological activities and applications in pharmaceutical synthesis .

Agricultural Chemistry: Herbicide Development

N-(Cyclohexylthio)phthalimide: derivatives are explored for their use as herbicides. The compound’s reactivity allows for the development of new herbicidal formulations that can be more effective and environmentally friendly .

Material Science: Polymer Additives

As a polymer additive, N-(Cyclohexylthio)phthalimide enhances the properties of various polymers. It’s used to improve the heat stability and extend the life of materials, making it valuable in the production of long-lasting plastic products .

Dye and Pigment Industry: Colorant Precursor

The compound is also a precursor in the synthesis of dyes and pigments. Its molecular structure allows for the creation of colorants with specific properties for use in textiles, inks, and coatings .

Safety And Hazards

N-(Cyclohexylthio)phthalimide may cause an allergic skin reaction and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-cyclohexylsulfanylisoindole-1,3-dione
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InChI

InChI=1S/C14H15NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Source PubChem
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InChI Key

UEZWYKZHXASYJN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)SN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
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Molecular Formula

C14H15NO2S
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DSSTOX Substance ID

DTXSID8027793
Record name N-(Cyclohexylthio)phthalimide
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Molecular Weight

261.34 g/mol
Source PubChem
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, Off-white solid; [HSDB] Light tan to white powder; [MSDSonline]
Record name 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)-
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Boiling Point

196 °C at 760 mm Hg (decomposes)
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Flash Point

177 °C (Cleveland Open Cup)
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Solubility

In water, 10.8 mg/L at 20 °C; 18 mg/L at 23 °C; 22 mg/L at 25 °C
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Density

1.33 g/mL at 25 °C
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Vapor Pressure

0.00000004 [mmHg], 3.8X10-8 mm Hg at 25 °C /Estimated/
Record name N-(Cyclohexylthio)phthalimide
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Product Name

N-(Cyclohexylthio)phthalimide

Color/Form

Off-white solid

CAS RN

17796-82-6
Record name 2-(Cyclohexylthio)-1H-isoindole-1,3(2H)-dione
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Melting Point

92.6 °C
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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